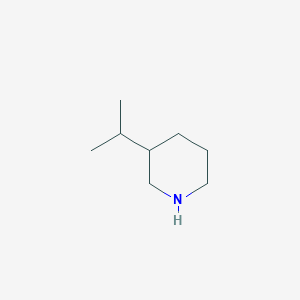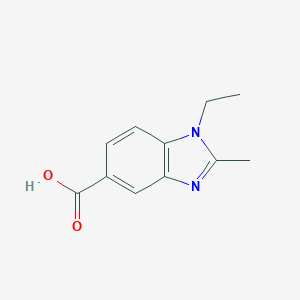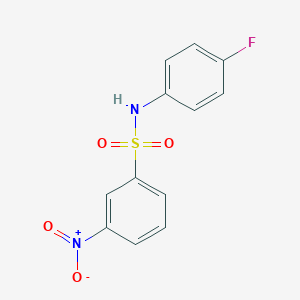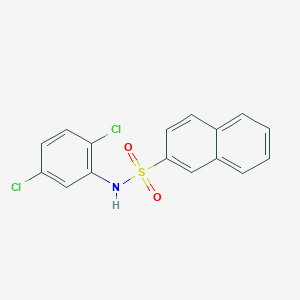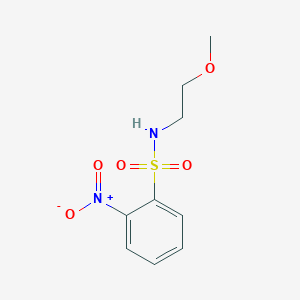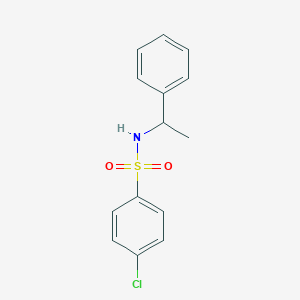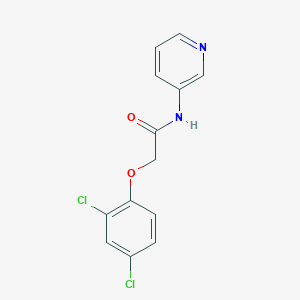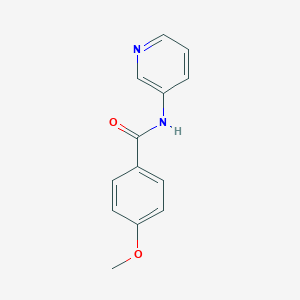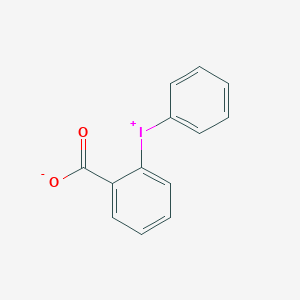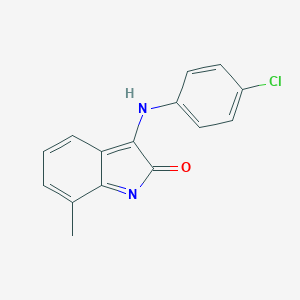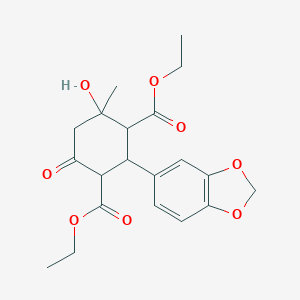![molecular formula C18H14O8 B187621 ヒドリンダンチン二水和物 [MI] CAS No. 16289-95-5](/img/structure/B187621.png)
ヒドリンダンチン二水和物 [MI]
説明
科学的研究の応用
Hydrindantin dihydrate has several scientific research applications, including:
Chemistry: It is used in the determination of amino acids and as a reagent in various chemical reactions.
Biology: It is used in biochemical assays to detect the presence of amino acids and other compounds.
Medicine: It is used in diagnostic tests to detect certain medical conditions.
Industry: It is used in the production of various chemicals and as a reagent in industrial processes.
作用機序
Target of Action
Hydrindantin dihydrate, also known as Hydrindantin hydrate, is an organic chemical compound It is used in the determination of amino acids , suggesting that it may interact with amino acids or proteins in some capacity.
Mode of Action
It is known to be used in the determination of amino acids
Biochemical Pathways
Given its use in the determination of amino acids
Result of Action
準備方法
Hydrindantin dihydrate can be synthesized through various synthetic routes. One common method involves the reaction of indan-1,3-dione with hydroxylamine hydrochloride in the presence of a base, followed by oxidation . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Hydrindantin dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Hydrindantin dihydrate is similar to other compounds used in the detection of amino acids, such as ninhydrin and indan-1,3-dione . it is unique in its ability to form stable colored products with a wide range of amines, making it a versatile reagent in chemical and biochemical assays . Other similar compounds include:
Ninhydrin: Used in the detection of amino acids and proteins.
Indan-1,3-dione: Used as a precursor in the synthesis of various organic compounds.
Hydrindantin dihydrate stands out due to its stability and versatility in forming colored products with different amines .
特性
IUPAC Name |
2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6.2H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;;/h1-8,23-24H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAIXVRAKYAOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167485 | |
| Record name | Hydrindantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16289-95-5 | |
| Record name | Hydrindantin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrindantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRINDANTIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z97VSW122 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide](/img/structure/B187543.png)
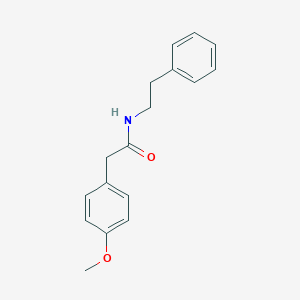
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
